N-[2-(propan-2-ylsulfamoylamino)ethyl]naphthalene-1-carboxamide
Description
N-[2-(propan-2-ylsulfamoylamino)ethyl]naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, which is a fused pair of benzene rings, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The presence of the propan-2-ylsulfamoylamino group adds to its complexity and potential reactivity.
Properties
IUPAC Name |
N-[2-(propan-2-ylsulfamoylamino)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)19-23(21,22)18-11-10-17-16(20)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,18-19H,10-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEVHXMSJVOFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NCCNC(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-ylsulfamoylamino)ethyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxylic acid. This can be achieved through the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting naphthalene-1-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
The next step involves the reaction of the acid chloride with 2-(propan-2-ylsulfamoylamino)ethylamine. This amine can be synthesized by reacting isopropylamine with sulfamoyl chloride to form the sulfamoylamine intermediate, which is then reacted with ethylene oxide to introduce the ethyl group. The final coupling reaction between the acid chloride and the amine is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated systems could further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-ylsulfamoylamino)ethyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated, sulfonated, or halogenated naphthalene derivatives.
Scientific Research Applications
N-[2-(propan-2-ylsulfamoylamino)ethyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-ylsulfamoylamino)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide: Lacks the propan-2-ylsulfamoylamino group, making it less complex and potentially less reactive.
2-(propan-2-ylsulfamoylamino)ethylamine: Lacks the naphthalene ring, which reduces its aromaticity and potential for electrophilic substitution reactions.
Uniqueness
N-[2-(propan-2-ylsulfamoylamino)ethyl]naphthalene-1-carboxamide is unique due to the combination of its naphthalene ring and the propan-2-ylsulfamoylamino group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound for various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
